Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a bicyclic compound notable for its unique structural properties, which include a combination of a seven-membered ring and a five-membered ring. This compound is classified as an ester and is significant in various chemical and pharmaceutical applications due to its ability to interact with biological systems effectively.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods.
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate belongs to the class of bicyclic compounds and is categorized under carboxylate esters. Its structural complexity allows it to participate in diverse chemical reactions, making it a valuable candidate for research in medicinal chemistry.
The synthesis of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate typically involves several key steps:
The reaction is conducted under controlled conditions to optimize yield and purity. Industrial methods may involve continuous flow reactors to enhance efficiency and scalability while maintaining consistent quality.
The molecular formula for tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is . The compound features a bicyclic structure characterized by:
This structural configuration contributes to its unique reactivity and interaction with biological targets.
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction processes, and various nucleophiles for substitution reactions .
The mechanism of action of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate primarily involves its interaction with specific enzymes or receptors within biological systems. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity through competitive inhibition or allosteric modulation.
The presence of the tert-butyl ester group enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes, which may further influence its biological activity .
Relevant spectral data (e.g., infrared spectroscopy) indicates characteristic absorption bands corresponding to functional groups present in the molecule, aiding in its identification during analysis .
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate has several significant applications:
These applications highlight its importance in both academic research and industrial settings, underscoring its multifunctional nature within chemical sciences .
The exploration of diazabicyclo[4.2.1]nonane derivatives accelerated in the 2010s with the recognition of their potential as constrained analogs of piperazine and diazepane rings. Early medicinal chemistry efforts focused on unsubstituted bicyclic cores like 3,9-diazabicyclo[4.2.1]nonane, but encountered challenges with regioselective functionalization and N-H reactivity [3]. The introduction of tert-butoxycarbonyl (Boc) protection at N9 resolved these issues by enabling selective modification at N3 while imparting enhanced solubility and crystallinity [6]. This advancement facilitated the development of derivatives such as 9-benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS# 108437-46-3), which emerged as key intermediates for opioid receptor modulators due to their ability to adopt bioactive conformations inaccessible to monocyclic amines . Subsequent innovations exploited the scaffold’s rigidity to improve metabolic stability in candidates targeting neurological disorders, positioning Boc-protected variants like tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate as privileged building blocks in central nervous system (CNS) drug discovery [6].
The tert-butyl carboxylate group serves dual strategic roles in bicyclic amine synthesis: steric shielding and directing group control. In tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, the bulky Boc moiety forces the bicyclic system into a syn-fused conformation, reducing conformational flexibility and predisposing the molecule for stereoselective reactions at N3 [6] [9]. This geometric constraint is critical for achieving high diastereoselectivity in alkylations or acylations, as demonstrated in syntheses of 4-oxo variants like tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS# 1312456-05-5) [9]. Additionally, the Boc group’s orthogonality to other protective groups (e.g., benzyl, Fmoc) permits sequential deprotection-functionalization sequences essential for constructing multifunctional pharmacophores [3]. Under acidic conditions, Boc removal generates a reactive secondary amine without disrupting the bicyclic skeleton, enabling in situ generation of hydrochlorides or hydrobromides for salt formation—a process leveraged in API manufacturing [6].
Table 1: Comparative Protective Group Strategies for Diazabicyclo[4.2.1]nonane Derivatives
Protective Group | Steric Demand | Deprotection Conditions | Compatibility with N3 Modification |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | Moderate | Mild acid (TFA, HCl) | High |
Benzyl (Bn) | Low | Hydrogenolysis | Moderate |
Carboxybenzyl (Cbz) | Low | Hydrogenolysis | Moderate |
Fluorenylmethyloxycarbonyl (Fmoc) | High | Base (piperidine) | Low |
The naming convention "bicyclo[4.2.1]nonane" follows IUPAC bridge-counting rules: the prefix denotes one four-atom bridge (C1–C2–C3–C4), one two-atom bridge (C5–C6), and one one-atom bridge (C7), forming a [4.2.1] framework [3]. For tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, the numbering assigns N3 to the one-atom bridge and N9 to the junction of the four-atom and two-atom bridges, with carboxylation at N9 [6]. Stereochemistry arises from endo/exo fusion at bridgehead carbons—typically generating a racemic mixture unless chiral auxiliaries or resolution techniques are employed. The SMILES notation "O=C(N1C2CNCCC1CC2)OC(C)(C)C" encodes the relative configuration where N9 is tertiary (carbamoyl) and N3 is secondary [3]. This stereodescriptor impacts molecular polarity, evidenced by the compound’s calculated partition coefficient (LogP 1.75) and topological polar surface area (41.6 Ų) [6]. Derivatives like the 4-oxo variant (C12H20N2O3) introduce additional stereocenters, complicating diastereomer isolation; advanced techniques like chiral HPLC or enzymatic resolution are often required for enantiopure synthesis [4] [9].
Table 2: Stereoisomerism in Representative Diazabicyclo[4.2.1]nonane Carboxylates
Compound | CAS Number | Molecular Formula | Potential Stereoisomers | Key Stereochemical Feature |
---|---|---|---|---|
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | 1251015-63-0 | C₁₂H₂₂N₂O₂ | 4 (racemic) | Bridgehead syn-fusion |
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | 1312456-05-5 | C₁₂H₂₀N₂O₃ | 8 (racemic) | Chiral center at C4 |
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane | 108437-46-3 | C₁₄H₂₀N₂ | 4 (racemic) | Planar N9 benzylidene |
Table 3: Molecular Properties of tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ | [3] [6] |
Molecular Weight | 226.32 g/mol | Calculated |
TPSA (Topological Polar Surface Area) | 41.6 Ų | Computational [6] |
LogP | 1.75 | Computational [6] |
Hydrogen Bond Acceptors | 3 | Calculated |
Hydrogen Bond Donors | 1 | Calculated |
Storage Conditions | 2–8°C, sealed, dry | [3] [6] |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3